

A Comparative Guide to Analytical Standards for N-methylsulfonamide Characterization

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Compound of Interest

Compound Name: Methylsulfamoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the characterization of N-methylsulfonamide. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, from routine quality control to in-depth structural elucidation. The following sections present a comparison of common analytical techniques, detailed experimental protocols, and supporting data.

Comparison of Analytical Techniques

The selection of an analytical method for N-methylsulfonamide characterization depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common techniques employed. A summary of their key performance characteristics is presented below.

Technique	Principle	Information Obtained	Sensitivity	Quantitation Capability	Key Advantages	Limitations
HPLC-UV	Differential partitioning between a stationary and a liquid mobile phase.	Retention time, peak area for quantification, purity.	Moderate ($\mu\text{g/mL}$ range)	Good, with appropriate validation.	Robust, widely available, suitable for routine analysis.	Requires a UV chromophore or derivatization.
LC-MS/MS	HPLC separation followed by mass analysis of precursor and product ions.	High selectivity, structural information, quantification.	High (ng/mL to pg/mL range)	Excellent, highly sensitive and specific.	High specificity and sensitivity, suitable for complex matrices.	Higher equipment cost and complexity.
GC-MS	Separation of volatile compounds followed by mass analysis.	Retention time, mass spectrum for identification and quantification.	High (pg to ng level)	Excellent for volatile and thermally stable compounds.	High resolution and sensitivity, provides structural information.	Requires derivatization for non-volatile compounds, potential for thermal degradation. ^[1]
NMR Spectroscopy	Absorption of radiofrequency waves by atomic	Detailed structural information, identification	Low	Possible with internal standards, but	Non-destructive, provides unambiguous	Low sensitivity, requires higher sample

nuclei in a magnetic field. n of functional groups. primarily qualitative. structure elucidation. concentration, expensive equipment.

Data Presentation: Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of sulfonamides using different analytical techniques. The data is compiled from various studies on N-methylsulfonamide and structurally related compounds.

Parameter	HPLC-UV	LC-MS/MS	GC-MS
Limit of Detection (LOD)	~0.01 µg/mL[2]	~0.15 - 0.35 µg/L	~0.3 µg/mL[1]
Limit of Quantitation (LOQ)	~0.03 µg/mL[2]	~1 µg/mL	~1.0 µg/mL[1]
Linearity (Correlation Coefficient, r^2)	>0.999[2][3]	>0.99	>0.999[4]
Accuracy (% Recovery)	88.7 - 103.8%[2]	89 - 113%[5]	70 - 130%[4]
Precision (%RSD)	< 6.8%[2]	< 10.1%	< 15%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of N-methylsulfonamide.

Sample Preparation:

- Accurately weigh approximately 10 mg of the N-methylsulfonamide sample and a reference standard into separate 10 mL volumetric flasks.
- Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile/water mixture) to achieve a concentration of about 1 mg/mL.[\[6\]](#)
- Further dilute as necessary to fall within the linear range of the calibration curve.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v), adjusted to a suitable pH with an acid like phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at an appropriate wavelength (e.g., 254 nm).[\[3\]](#)
- Injection Volume: 10 μ L.

Data Analysis:

- Identify the N-methylsulfonamide peak by its retention time compared to the reference standard.
- Quantify the amount of N-methylsulfonamide by comparing the peak area with a calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity for the identification and quantification of N-methylsulfonamide, particularly for trace-level analysis.

Sample Preparation (with Derivatization): Since N-methylsulfonamide is not highly volatile, derivatization may be required.

- Prepare a solution of N-methylsulfonamide in a suitable solvent (e.g., methanol).
- Add a derivatizing agent (e.g., a silylating agent like BSTFA) and heat the mixture to complete the reaction.
- The resulting solution can be directly injected into the GC-MS.

Chromatographic and Mass Spectrometric Conditions:

- Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C).
- Injector Temperature: 250°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole, operated in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Data Analysis:

- Identify the derivatized N-methylsulfonamide peak by its retention time and mass spectrum.
- Quantify using an internal or external standard calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural confirmation of N-methylsulfonamide.

Sample Preparation:

- Dissolve 5-10 mg of the purified N-methylsulfonamide sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

^1H and ^{13}C NMR Acquisition Parameters:

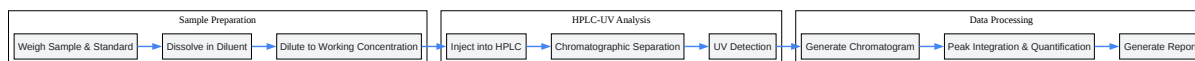
- Spectrometer: 300 MHz or higher field strength.
- ^1H NMR:
 - Observe a spectral width of approximately 12 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Observe a spectral width of approximately 220 ppm.
 - Use proton decoupling to simplify the spectrum.

Data Analysis:

- Process the raw data (Fourier transformation, phase correction, and baseline correction).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Assign the chemical shifts in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the N-methylsulfonamide molecule.

Visualizations

The following diagrams illustrate the typical analytical workflows for the characterization of N-methylsulfonamide.



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HPLC-UV Analytical Workflow



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GC-MS Analytical Workflow



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NMR Analytical Workflow

Commercially Available Analytical Standards

Certified analytical standards are crucial for method development, validation, and routine quality control. Several chemical suppliers offer N-methylmethanesulfonamide with specified purity, suitable for use as a reference standard. It is recommended to obtain a certificate of analysis for any standard used.

Suppliers:

- YUFENG[7]
- Chemsigma International Co., Ltd.[8]
- Sigma-Aldrich (for the related Methanesulfonamide)[9]

This guide provides a foundational understanding of the analytical methods available for the characterization of N-methylsulfonamide. The choice of the most suitable technique will ultimately be guided by the specific analytical challenge at hand. For regulatory submissions, it is imperative to use validated methods and certified reference standards.

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